molecular formula C11H15NO2S B1295941 1-[(4-Methylphenyl)sulfonyl]pyrrolidine CAS No. 6435-78-5

1-[(4-Methylphenyl)sulfonyl]pyrrolidine

Cat. No. B1295941
CAS RN: 6435-78-5
M. Wt: 225.31 g/mol
InChI Key: KDWPQSBXEHQMSD-UHFFFAOYSA-N
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Description

“1-[(4-Methylphenyl)sulfonyl]pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a sulfonyl group attached to a 4-methylphenyl group .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “1-[(4-Methylphenyl)sulfonyl]pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Application Summary

“1-[(4-Methylphenyl)sulfonyl]pyrrolidine” is used in the synthesis of sulfonamides, a class of organic compounds. Sulfonamides have a wide range of applications, including as preventive and chemotherapeutic agents against various diseases .

Method of Application

The reaction involves primary or secondary amine derived sulfonate salts in the presence of cyanuric chloride, triethylamine as base, and anhydrous acetonitrile as solvent at room temperature . The use of “1-[(4-Methylphenyl)sulfonyl]pyrrolidine” in this process results in the corresponding sulfonamides in good to excellent yields .

Results or Outcomes

The method provides a convenient, mild, and efficient one-pot synthesis of new sulfonamides. The yields of the corresponding sulfonamides are reported to be good to excellent .

2. Organic Chemistry - Synthesis of Various Derivatives

Application Summary

“1-[(4-Methylphenyl)sulfonyl]pyrrolidine” is used in the synthesis of various derivatives, including “1-[(4-FLUOROBENZYL)SULFONYL]PYRROLIDINE”, “1-[(4-CHLOROPHENYL)SULFONYL]PYRROLIDINE”, and "(2S)-2-{[2-(METHOXYMETHOXY)ETHOXY]METHYL}-1-[(4-METHYLPHENYL)SULFONYL]PYRROLIDINE" . These compounds have potential applications in various fields of chemistry and medicine .

Method of Application

The synthesis of these derivatives involves various organic reactions, including sulfonylation, fluorination, chlorination, and methoxylation . The specific reaction conditions and reagents used can vary depending on the desired product .

Results or Outcomes

The synthesis of these derivatives expands the range of compounds that can be produced using “1-[(4-Methylphenyl)sulfonyl]pyrrolidine” as a starting material . This can potentially lead to the discovery of new compounds with useful properties .

3. Organic Chemistry - Synthesis of 4- (pyrrolidine- 1- sulfonyl) - phenylamine

Application Summary

“1-[(4-Methylphenyl)sulfonyl]pyrrolidine” is used in the synthesis of "4- (pyrrolidine- 1- sulfonyl) - phenylamine" . This compound has potential applications in various fields of chemistry and medicine .

Method of Application

The synthesis of this derivative involves various organic reactions . The specific reaction conditions and reagents used can vary depending on the desired product .

Results or Outcomes

The synthesis of this derivative expands the range of compounds that can be produced using “1-[(4-Methylphenyl)sulfonyl]pyrrolidine” as a starting material . This can potentially lead to the discovery of new compounds with useful properties .

properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWPQSBXEHQMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20982894
Record name 1-(4-Methylbenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methylphenyl)sulfonyl]pyrrolidine

CAS RN

6435-78-5
Record name 6435-78-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methylbenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
MCP Yeh, MN Lin, WJ Chang, JL Liou… - The Journal of Organic …, 2010 - ACS Publications
(Z)-8-Aryl-5-tosyl-5-azaoct-2-en-7-yn-1-ols were cycloisomerized to the corresponding cis-3-acyl-4-alkenylpyrrolidines when treated with a catalytic amount of Ph 3 PAuCl/AgOTf in CH …
Number of citations: 19 pubs.acs.org
MNS Rad, A Khalafi-Nezhad, Z Asrari, S Behrouz… - …, 2009 - thieme-connect.com
A convenient, mild and efficient one-pot synthesis of new sulfonamides is described. The reaction of primary or secondary amine derived sulfonate salts in the presence of cyanuric …
Number of citations: 36 www.thieme-connect.com
MC Egbujor - J Res Pharm Sci, 2023 - researchgate.net
Bioactive compounds bearing sulphonamide and proline functionalities possess excellent pharmacological activities. In this study, the synthesis of proline-based sulphonamide …
Number of citations: 1 www.researchgate.net
Z Zhou, X He - Phosphorus, Sulfur, and Silicon and the Related …, 2020 - Taylor & Francis
A new method for the preparation of sulfonamides from sodium sulfinates and amines is developed. A stoichiometric amount of m-chloroperbenzoic acid as oxidant and a catalytic …
Number of citations: 2 www.tandfonline.com
Y Jiang, QQ Wang, S Liang, LM Hu… - The Journal of …, 2016 - ACS Publications
An efficient protocol for the synthesis of sulfonamides via the electrochemical oxidative amination of sodium sulfinates has been developed. The chemistry proceeds in a simple …
Number of citations: 92 pubs.acs.org
LE Combettes, M Schuler, R Patel… - … A European Journal, 2012 - Wiley Online Library
Various 3‐fluoropyrrolidines and 4‐fluoropyrrolidin‐2‐ones were prepared by 5‐exo‐trig iodocyclisation from allylic fluorides bearing a pending nitrogen nucleophile. These bench‐…
T Kitamura, A Miyake, K Muta… - The Journal of Organic …, 2017 - ACS Publications
The intramolecular aminofluorination of homoallylamine derivatives using a reagent system of PhI(OAc) 2 and Py·HF in CH 2 Cl 2 at room temperature for 5 h gave N-tosyl-3-…
Number of citations: 48 pubs.acs.org
T Matsuda, S Kadowaki, M Murakami - Helvetica chimica acta, 2006 - Wiley Online Library
A series of nitrogen‐tethered allenynes (‘5‐aza‐1,2‐dien‐7‐ynes’) 1 were transformed to the corresponding 3‐acyl‐4‐alkenylpyrrolidines 3 when treated with a catalytic amount of PtCl …
Number of citations: 29 onlinelibrary.wiley.com
N Kaur - Current Organocatalysis, 2017 - ingentaconnect.com
Background: Due to significant biological activity associated with N-, O- and Sheterocycles, a number of reports for their synthesis have appeared in recent decades. Traditional …
Number of citations: 44 www.ingentaconnect.com
SR Angle, DS Belanger - The Journal of Organic Chemistry, 2004 - ACS Publications
The synthesis of a series of 3-hydroxyproline benzyl esters from α-alkyl and α-alkoxy N-protected aminoaldehydes with benzyl diazoacetate is described. Aldehydes with α-alkyl …
Number of citations: 23 pubs.acs.org

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